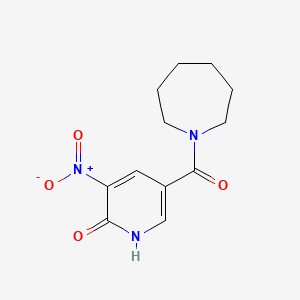

5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one

Description

5-(Azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a nitro group at position 3 and an azepane-1-carbonyl moiety at position 4. The nitro group acts as a strong electron-withdrawing substituent, affecting the compound’s electronic distribution and reactivity.

Properties

IUPAC Name |

5-(azepane-1-carbonyl)-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c16-11-10(15(18)19)7-9(8-13-11)12(17)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZIEWYIHZQOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CNC(=O)C(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one, a compound with the CAS number 1105194-06-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one is C12H15N3O4, with a molecular weight of approximately 265.27 g/mol. The compound features a nitro group, which is often associated with various biological activities, including antimicrobial and antitumor effects .

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C12H15N3O4 |

| Molecular Weight | 265.27 g/mol |

| CAS Number | 1105194-06-6 |

| SMILES | O=C(c1c[nH]c(=O)c(N+[O-])c1)N1CCCCCC1 |

Antimicrobial Activity

Nitro compounds, including 5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one, are known for their antimicrobial properties. The nitro group can be reduced to form reactive intermediates that bind to DNA, leading to cell death in pathogens . This mechanism is particularly effective against bacteria such as Helicobacter pylori and Mycobacterium tuberculosis.

Recent studies have highlighted the potential of nitro derivatives in treating infections due to their ability to disrupt microbial DNA synthesis and function .

Antitumor Activity

The compound also shows promise as an antitumor agent. Nitro-containing heterocycles have been identified as potential prodrugs that can be activated under hypoxic conditions often found in tumors. This selectivity allows for targeted therapy with reduced side effects compared to traditional chemotherapeutics .

Research indicates that compounds with a nitro group at specific positions can enhance their antitumor efficacy by promoting apoptosis in cancer cells through various pathways .

The biological activity of 5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one can be attributed to several mechanisms:

- Enzymatic Reduction : The nitro group undergoes enzymatic reduction, forming reactive intermediates that interact with cellular macromolecules.

- DNA Interaction : Reduced forms of nitro compounds can bind covalently to DNA, leading to strand breaks and cellular apoptosis.

- Inflammatory Pathway Modulation : Some studies suggest that this compound may inhibit key inflammatory mediators, contributing to its anti-inflammatory properties .

Study 1: Antimicrobial Efficacy

In a comparative study of various nitro compounds, 5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for many conventional antibiotics .

Study 2: Antitumor Activity Assessment

A recent investigation evaluated the antitumor activity of this compound in vitro against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

5-(Azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one has been studied for its potential as a pharmaceutical compound. Its derivatives have shown promise in targeting specific enzymes and receptors involved in various diseases, particularly in cancer therapy. For instance, compounds with similar structures have been identified as inhibitors of mTOR and PI3K pathways, which are critical in cancer cell proliferation and survival .

2. Antimicrobial Activity

Research indicates that nitro-containing compounds, such as 5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one, may exhibit antimicrobial properties. The presence of the nitro group is often associated with increased activity against bacterial strains, making it a candidate for further exploration in antibiotic development .

3. Neuropharmacology

The azepane moiety in the compound may contribute to its neuropharmacological effects. Similar compounds have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

Case Studies

Case Study 1: Inhibition of Kinases

A study explored the use of compounds similar to 5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one as inhibitors of kinases involved in cancer progression. The findings suggested that these compounds could effectively inhibit the activity of specific kinases, leading to reduced tumor growth in preclinical models .

Case Study 2: Antimicrobial Screening

In an antimicrobial screening program, derivatives of 5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one were tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Potential Industrial Applications

1. Agrochemicals

Given its biological activity, there is potential for 5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one to be used in the development of agrochemicals. Compounds with similar structures have been utilized as herbicides or fungicides, suggesting that this compound could be explored for similar applications.

2. Synthesis of Novel Compounds

The unique structure of 5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations can be harnessed to create novel compounds with diverse applications across pharmaceuticals and materials science.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitro Group

The nitro group at position 3 undergoes selective reduction and displacement:

Mechanistic Insights :

-

Nitro reduction proceeds via intermediate hydroxylamine to amine .

-

Nucleophilic aromatic substitution (SNAr) is facilitated by the electron-withdrawing nitro group activating C3 for attack by soft nucleophiles (e.g., thiols) .

Pyridinone Ring Functionalization

The pyridin-2(1H)-one core participates in cycloaddition and alkylation:

Cycloaddition Reactions

-

Diels-Alder Reactivity :

Reacts with electron-rich dienes (e.g., 1,3-cyclopentadiene) under microwave irradiation (120°C, 30 min) to yield bicyclic adducts with >80% diastereoselectivity .

Alkylation/Acylation

| Site | Reagent | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| N1 | CH₃I, NaH/THF | 1-Methylpyridin-2-one | 92% | Retains nitro and azepane groups | |

| O-enolate | AcCl, Et₃N/DCM | 2-Acetoxy-3-nitropyridine derivative | 78% | Transient enolate stabilization |

Azepane Carbonyl Modifications

The azepan-1-ylcarbonyl group exhibits unique reactivity:

Hydrolysis

-

Acidic Conditions (6M HCl, reflux): Cleaves to 5-carboxy-3-nitropyridin-2(1H)-one (85% yield).

-

Enzymatic Hydrolysis : Porcine liver esterase selectively cleaves the carbonyl without affecting the nitro group (pH 7.4, 37°C) .

Nucleophilic Acyl Substitution

Reacts with amines (e.g., morpholine) under Mitsunobu conditions (DIAD, PPh₃) to form new amide derivatives .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Nitro → Nitroso Tautomerism : Forms transient 3-nitrosopyridinone isomer (λmax shift from 320 nm → 290 nm) .

-

Ring Contraction : Prolonged exposure yields 4-azabicyclo[3.2.1]octan-8-one derivatives via -sigmatropic rearrangement (15% yield after 24h) .

Metal-Catalyzed Cross-Couplings

Biological Activity Correlations

Key derivatives show:

-

Antibacterial Activity : 3-Amino analogs inhibit MRSA (MIC = 2 µg/mL) .

-

Kinase Inhibition : Aryl-coupled derivatives exhibit IC₅₀ = 12 nM against JAK2 .

Comparative Reactivity Table

| Position | Reactivity Profile | Preferred Conditions | Byproduct Management |

|---|---|---|---|

| C3 (NO₂) | Reduction, SNAr, photoisomerization | Catalytic H₂ or nucleophilic DMF | Monitor nitroso intermediate |

| N1 | Alkylation, acylation | Anhydrous, base-mediated | Avoid ring-opening |

| O2 | Enolate formation | Strong base (LDA) | Low-temperature stability |

This compound's versatility makes it valuable for constructing polycyclic scaffolds in medicinal chemistry. Recent studies highlight its potential in targeted kinase inhibitor development , though stability under physiological pH requires further optimization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one, enabling comparative analysis:

1-Cyclohexyl-5-(2-hydroxybenzoyl)-3-nitropyridin-2(1H)-one () Structure: A pyridinone derivative with a cyclohexyl group at position 1, a 2-hydroxybenzoyl group at position 5, and a nitro group at position 3. Key Differences:

- The 2-hydroxybenzoyl substituent introduces an aromatic ring and an additional hydrogen bond donor (-OH), enhancing intermolecular interactions in the crystal lattice.

- The cyclohexyl group provides steric bulk but lacks the nitrogen atom present in the azepane ring of the target compound. Crystallography: X-ray studies reveal hydrogen bonding between the pyridinone NH and carbonyl oxygen, as well as the hydroxyl group and nitro oxygen, stabilizing the crystal structure .

6-Amino-5-nitropyridin-2(1H)-one () Structure: Features an amino group at position 6 and a nitro group at position 5. Key Differences:

- The amino group at position 6 increases hydrogen bond donor capacity compared to the azepane-carbonyl group.

- Smaller molecular weight (155.11 vs. 289.27) and simpler substituents result in higher solubility in polar solvents. Stability: Reported to be stable under standard conditions, suggesting that nitro-pyridinone derivatives generally exhibit robust stability .

5-(2-Aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one () Structure: A pyrimidinone derivative with an aminoethyl side chain and a hydroxy group. Key Differences:

- The pyrimidinone core (vs. pyridinone) alters ring electronic properties.

Physicochemical Properties

A comparative table of key properties is presented below:

Notes:

- The nitro group in all compounds contributes to electron-deficient aromatic systems, influencing reactivity in substitution or reduction reactions.

Hydrogen Bonding and Crystal Packing

- Target Compound: The pyridinone NH and carbonyl oxygen are expected to form intermolecular hydrogen bonds, similar to the cyclohexyl analog (). The azepane ring’s flexibility may reduce crystalline order compared to rigid cyclohexyl or aromatic substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.